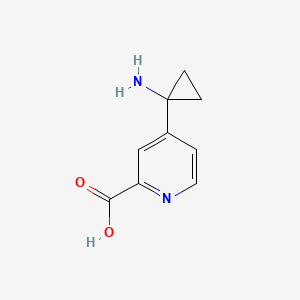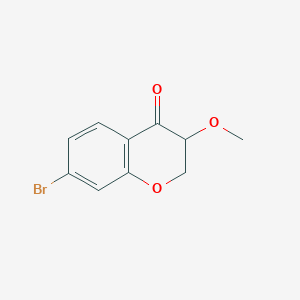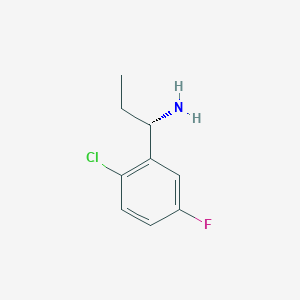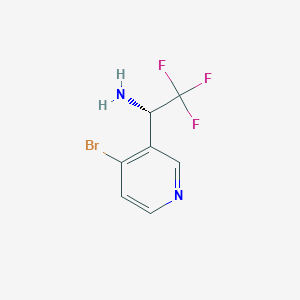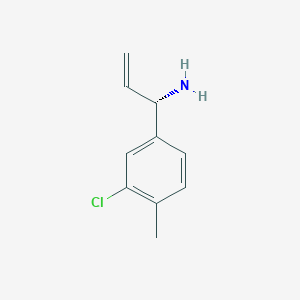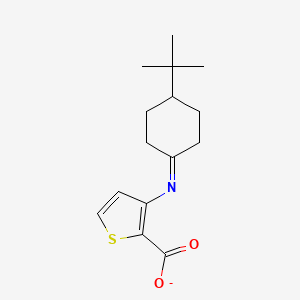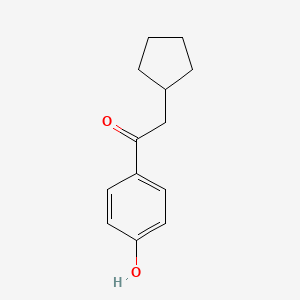
2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.27 g/mol . This compound is characterized by a cyclopentyl group attached to a phenyl ring, which is further substituted with a hydroxy group and an ethanone moiety . It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of cyclopentylbenzene with 4-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Chemical Reactions Analysis
2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent and conditions used.
Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides .
Scientific Research Applications
2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydroxy and carbonyl functional groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one can be compared to other similar compounds, such as:
1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one: This compound has an ethoxy group instead of a hydroxy group, which can lead to different chemical reactivity and biological activity.
2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one: This compound has a phenoxy group instead of a hydroxy group, which also affects its chemical and biological properties.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-cyclopentyl-1-(4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C13H16O2/c14-12-7-5-11(6-8-12)13(15)9-10-3-1-2-4-10/h5-8,10,14H,1-4,9H2 |
InChI Key |
ATWBJCDOAKUIBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13055483.png)
![8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one](/img/structure/B13055486.png)

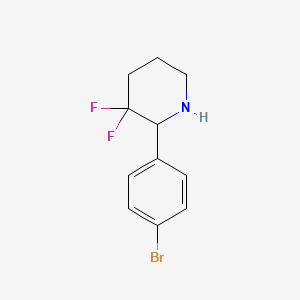
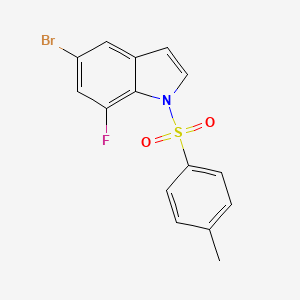
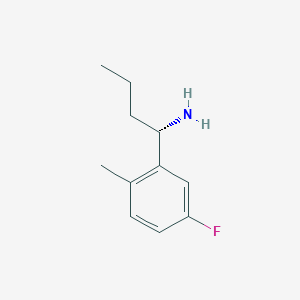
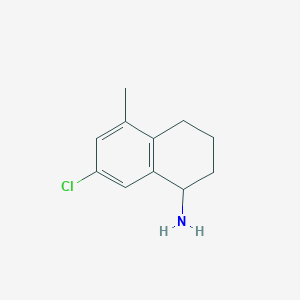
![N-Methoxy-N,5,5-trimethyl-5,6-dihydro-4H-cyclopenta[B]thiophene-2-carboxamide](/img/structure/B13055519.png)
